molecular formula C17H26ClNO B4066419 2-{[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)amino]methyl}phenol hydrochloride

2-{[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)amino]methyl}phenol hydrochloride

Cat. No. B4066419
M. Wt: 295.8 g/mol
InChI Key: RACRMRGLZCDYFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)amino]methyl}phenol hydrochloride, also known as Tropisetron, is a chemical compound that belongs to the class of serotonin receptor antagonists. It is widely used in scientific research for its ability to selectively inhibit the serotonin receptor subtype 5-HT3. The compound has been found to have potential applications in the treatment of various medical conditions such as nausea and vomiting associated with chemotherapy, radiation therapy, and post-operative procedures.

Scientific Research Applications

Corrosion Inhibition

Schiff bases derived from amino acids like L-Tryptophan have been studied for their applications in corrosion inhibition. These compounds show good efficiency in protecting stainless steel in acidic environments, indicating that similar Schiff bases, potentially including derivatives of the mentioned compound, could serve as effective corrosion inhibitors. The adsorption of these molecules on metal surfaces suggests a promising avenue for the protection of metals against corrosion in various industrial applications (Vikneshvaran & Velmathi, 2017).

Catalytic and Coordination Chemistry

In the realm of catalytic activities and complex formation, compounds like 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid and its derivatives play a significant role. These compounds form complexes with transition metals, showcasing potential applications in catalysis and polymerization processes. The study of such Schiff base-like ligands for post-metallocene catalytic systems suggests applications in olefin polymerization, hinting at the utility of similar compounds in facilitating or enhancing chemical reactions (Oleinik et al., 2008).

Environmental Applications

Phenolic compounds, including halogenated derivatives, have been identified in human blood plasma, indicating their pervasive presence in the environment. These compounds, which include metabolites of polychlorinated biphenyls (PCBs) and other industrial chemicals, have raised concerns due to their potential endocrine-disrupting activities. The study of these compounds' sources, transformation, and impact on human health underscores the importance of understanding and managing chemical substances in the environment (Hovander et al., 2002).

properties

IUPAC Name

2-[[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)amino]methyl]phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO.ClH/c1-16(2)13-8-9-17(16,3)15(10-13)18-11-12-6-4-5-7-14(12)19;/h4-7,13,15,18-19H,8-11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RACRMRGLZCDYFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)NCC3=CC=CC=C3O)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)amino]methyl]phenol;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)amino]methyl}phenol hydrochloride
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2-{[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)amino]methyl}phenol hydrochloride
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2-{[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)amino]methyl}phenol hydrochloride

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